![molecular formula C9H18ClNO3 B1378824 4-Butylmorpholine-3-carboxylic acid hydrochloride CAS No. 1607020-18-7](/img/structure/B1378824.png)
4-Butylmorpholine-3-carboxylic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Butylmorpholine-3-carboxylic acid hydrochloride is C9H18ClNO3 . Its molecular weight is 223.70 .Physical And Chemical Properties Analysis
4-Butylmorpholine-3-carboxylic acid hydrochloride is a white crystalline solid. The boiling point of this compound is not specified .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research due to its high purity and unique molecular structure. It serves as a reference standard for drug testing, ensuring accurate results in pharmacokinetics and pharmacodynamics studies .
Chemical Synthesis
With a molecular weight of 223.7 g/mol , 4-Butylmorpholine-3-carboxylic acid hydrochloride is valuable in chemical synthesis. It’s used as a building block in the synthesis of complex molecules, particularly in the development of new therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound is used for calibration of instruments like HPLC and LC-MS. Its consistent quality allows for reliable measurement and analysis of chemical substances .
Biochemistry
Researchers employ this compound in biochemistry for studying enzyme reactions and metabolic pathways. Its role in enzyme inhibition or activation helps in understanding biochemical processes .
Material Science
In material science, 4-Butylmorpholine-3-carboxylic acid hydrochloride can be used to modify the properties of materials, such as improving the durability or efficacy of biomedical devices .
Toxicology
This chemical serves as a standard in toxicological assessments, helping to determine the safety profile of new compounds and their potential effects on biological systems .
Molecular Biology
It’s used in molecular biology as a reagent in the preparation of samples for DNA/RNA synthesis and other molecular assays .
Environmental Science
Lastly, in environmental science, this compound is used in the analysis of environmental pollutants. Its role in the detection and quantification of contaminants is crucial for environmental monitoring and remediation efforts .
Safety and Hazards
properties
IUPAC Name |
4-butylmorpholine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-3-4-10-5-6-13-7-8(10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCMUTWPRHTVGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOCC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylmorpholine-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.